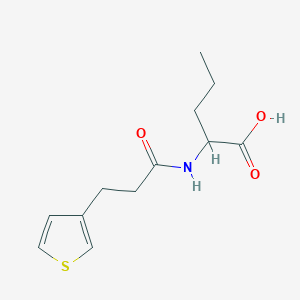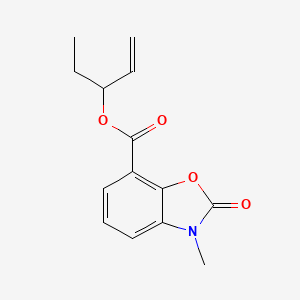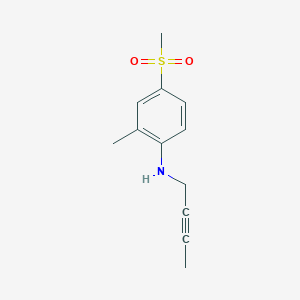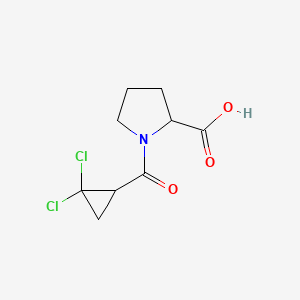
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid, also known as TPAPA, is a chemical compound that belongs to the class of amide compounds. It is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields.
科学的研究の応用
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been studied for its potential use as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
作用機序
The mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
実験室実験の利点と制限
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. One area of research is the development of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid-based drug delivery systems for targeted therapy. Another area of research is the investigation of the potential of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid as a treatment for viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use as a drug delivery system. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments, but also has some limitations. Future research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid will focus on the development of targeted drug delivery systems, investigation of its potential as a treatment for viral infections, and further understanding of its mechanism of action.
合成法
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be synthesized through a multi-step process that involves the reaction of 3-thiophen-3-ylpropanoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate compound. This intermediate compound is then treated with pentanoyl chloride to yield 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. The synthesis of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
2-(3-thiophen-3-ylpropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-3-10(12(15)16)13-11(14)5-4-9-6-7-17-8-9/h6-8,10H,2-5H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSSTKVLEBQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)



![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)